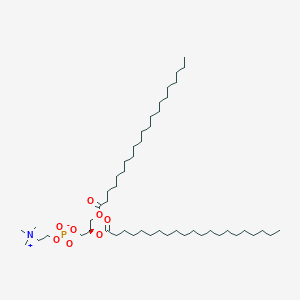

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine

Vue d'ensemble

Description

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine is a phospholipid compound that belongs to the class of glycerophosphocholines. It is characterized by the presence of two long-chain fatty acids, each containing 21 carbon atoms, esterified to the glycerol backbone at the sn-1 and sn-2 positions. The phosphocholine headgroup is attached to the sn-3 position of the glycerol. This compound is commonly used in the study of lipid membranes and liposome formation due to its unique structural properties.

Mécanisme D'action

Target of Action

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine, a type of phosphatidylcholine, primarily targets the central nervous system . Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup and are a major component of biological membranes.

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is involved in the transfer of phosphatidylinositol and phosphatidylcholine between membranes . This interaction leads to changes in the structure and function of the membranes, affecting the activity of membrane-bound enzymes and receptors.

Biochemical Pathways

The compound is involved in several biochemical pathways. It is synthesized by two distinct pathways: the de novo pathway and the remodeling pathway . In the de novo pathway, it is synthesized from 1-alkyl-2-acetyl-sn-glycerol and CDP-choline. In the remodeling pathway, it is produced by the hydrolysis of 1-alkyl-2-(long-chain)acyl-sn-glycero-3-phosphocholine by the action of phospholipases A2 .

Pharmacokinetics

Similar phospholipids are known to have high liquid to gel phase transition temperatures, which can affect their bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would also impact its bioavailability, but specific information on this compound is currently unavailable.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature can affect the phase transition and thereby the function of phospholipids . Moreover, the presence of other molecules in the environment, such as enzymes like phospholipases, can affect the compound’s metabolism .

Analyse Biochimique

Biochemical Properties

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine, like other phosphatidylcholines, plays a crucial role in biochemical reactions. It is involved in the formation of liposomes and bilayers, which are essential structures in cell membranes . The nature of its interactions with other biomolecules is largely determined by its amphipathic structure, which allows it to interact with both hydrophilic and hydrophobic molecules.

Cellular Effects

The effects of this compound on cells are diverse and complex. It influences cell function by contributing to the structural integrity of cell membranes, facilitating membrane fluidity, and participating in cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can interact with other biomolecules through hydrophobic and electrostatic interactions, influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is stable under normal conditions, but can degrade under certain circumstances .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a key component of the phospholipid bilayer and plays a role in lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues as a component of cell membranes .

Subcellular Localization

This compound is localized in the cell membrane due to its role as a structural component of the phospholipid bilayer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine can be synthesized through a multi-step process involving the esterification of glycerol with heneicosanoic acid. The synthetic route typically involves the following steps:

Esterification: Glycerol is esterified with heneicosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to form 1,2-diheneicosanoyl-sn-glycerol.

Phosphorylation: The diesterified glycerol is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid to introduce the phosphocholine headgroup.

Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain high-purity this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of hydroperoxides and other oxidative degradation products.

Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, resulting in the release of free fatty acids and glycerophosphocholine.

Substitution: The phosphocholine headgroup can participate in substitution reactions, where the choline moiety is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out under mild conditions to prevent extensive degradation.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, and are carried out under controlled pH conditions to ensure selectivity.

Major Products Formed

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids and glycerophosphocholine.

Substitution: Modified phosphocholine derivatives with different headgroups.

Applications De Recherche Scientifique

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study lipid-lipid and lipid-protein interactions in membrane systems.

Biology: Employed in the preparation of liposomes for drug delivery and gene therapy applications. It is also used to investigate the role of phospholipids in cellular signaling and membrane dynamics.

Medicine: Utilized in the development of lipid-based drug delivery systems, including liposomal formulations for targeted delivery of therapeutic agents.

Industry: Applied in the formulation of cosmetics and personal care products, where it acts as an emulsifier and stabilizer.

Comparaison Avec Des Composés Similaires

1,2-Diheneicosanoyl-sn-glycero-3-phosphocholine can be compared with other similar compounds, such as:

1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Contains shorter fatty acid chains (16:0) and is commonly used in the study of lipid bilayers and liposome formation.

1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC): Contains 18-carbon fatty acid chains and is used in the formulation of liposomal drug delivery systems.

1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC): Contains unsaturated fatty acid chains (18:1) and is used to study membrane fluidity and dynamics.

The uniqueness of this compound lies in its long-chain fatty acids, which confer distinct biophysical properties to the lipid bilayers, making it suitable for specific applications in research and industry.

Propriétés

IUPAC Name |

[(2R)-2,3-di(henicosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-49(52)56-46-48(47-58-60(54,55)57-45-44-51(3,4)5)59-50(53)43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFFSGJSMHPWZOB-QSCHNALKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H100NO8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

874.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

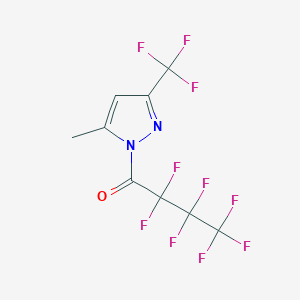

![N'1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-4-pyrazolyl]methylene}-2-chloro-1-benzenesulphonohydrazide](/img/structure/B3043959.png)

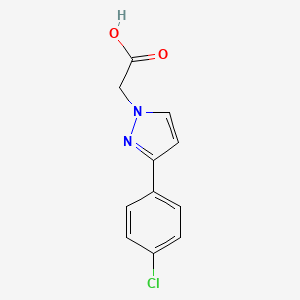

![[3-(Thien-2-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3043967.png)